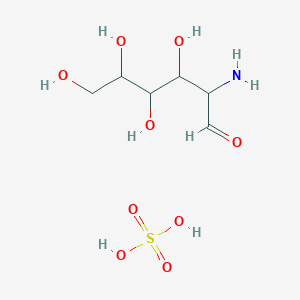

D-Glucosamine Sulfate Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-Glucosamine Sulfate Salt: is a naturally occurring amino sugar that is a key component in the biochemical synthesis of glycosylated proteins and lipids. It is commonly found in the exoskeletons of shellfish, animal bones, and fungi. This compound is widely used as a dietary supplement, particularly for the treatment of osteoarthritis and joint pain due to its role in maintaining cartilage health .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

From D-Glucosamine Hydrochloride:

- Dissolve D-Glucosamine Hydrochloride in a solvent.

- Add a sodium-containing alkaline substance to the solution at temperatures ranging from -40°C to 100°C.

- Introduce sulfuric acid to form the sulfate salt.

- Filter and crystallize to obtain D-Glucosamine Sulfate Salt .

-

From Chitin:

- Extract chitin from shellfish exoskeletons using strong acids.

- Hydrolyze chitin to produce D-Glucosamine.

- Sulfate the D-Glucosamine to form this compound .

Industrial Production Methods:

- The industrial production of this compound often involves the hydrolysis of chitin from marine sources followed by sulfation. This method is preferred due to the abundance of raw materials and the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions:

-

Oxidation:

- D-Glucosamine Sulfate Salt can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

- Major products include glucosaminic acid derivatives .

-

Reduction:

- Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like sodium borohydride.

- Major products include glucosaminitol .

-

Substitution:

- Nucleophilic substitution reactions can occur, where the amino group of this compound is replaced by other functional groups.

- Common reagents include alkyl halides and acyl chlorides .

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a precursor in the synthesis of glycosaminoglycans and proteoglycans, which are essential for cartilage formation .

Biology:

- Plays a crucial role in the formation of chitin and chitosan, which are important for the structural integrity of cell walls in fungi and exoskeletons in arthropods .

Medicine:

- Widely used in the treatment of osteoarthritis and joint pain due to its ability to promote cartilage health and reduce inflammation .

Industry:

Wirkmechanismus

Molecular Targets and Pathways:

- D-Glucosamine Sulfate Salt is believed to stimulate the synthesis of glycosaminoglycans, which are vital components of cartilage.

- It may also inhibit the degradation of cartilage by reducing the activity of enzymes that break down cartilage matrix .

- The compound’s anti-inflammatory properties are thought to be due to its ability to reduce the production of pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

-

N-Acetyl D-Glucosamine:

- Similar in structure but has an acetyl group attached to the amino group.

- Used in the treatment of osteoarthritis and as a dietary supplement .

-

Glucosamine Hydrochloride:

- Contains a hydrochloride group instead of a sulfate group.

- Also used for joint health but may have different absorption and efficacy profiles .

Uniqueness:

Eigenschaften

IUPAC Name |

2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.H2O4S/c7-3(1-8)5(11)6(12)4(10)2-9;1-5(2,3)4/h1,3-6,9-12H,2,7H2;(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNPLIQZJCYWLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-2-(methylthio)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B12103918.png)

![4-(14-acetyloxy-6'-hydroxy-6',9,15-trimethyl-4-methylidene-2',5-dioxospiro[6-oxatetracyclo[8.5.0.03,7.011,14]pentadec-1(15)-ene-13,3'-7,7a-dihydro-3aH-1-benzofuran]-5'-yl)pentyl acetate](/img/structure/B12103956.png)

![[6-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 2-methyl-3-oxobutanoate](/img/structure/B12103968.png)

![3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12103974.png)